
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I-mediated transcription. CX-5461 has been shown to have potential anti-cancer activity and is currently being investigated as a possible treatment for various types of cancer.
Mechanism of Action
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide targets RNA polymerase I-mediated transcription by binding to the DNA template and preventing the binding of other transcription factors. This leads to a decrease in the production of ribosomal RNA, which is necessary for the survival of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to its ability to inhibit RNA polymerase I-mediated transcription, N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway. These effects contribute to the anti-cancer activity of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide.
Advantages and Limitations for Lab Experiments
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I-mediated transcription, which makes it a valuable tool for studying the role of this process in cancer biology. However, N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide also has some limitations. It can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide. This approach may increase the effectiveness of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide as a cancer treatment by targeting multiple pathways involved in cancer cell survival. Another area of interest is the development of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide analogs with improved pharmacokinetic properties. This may improve the efficacy and safety of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide as a cancer treatment. Finally, further research is needed to better understand the mechanism of action of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide and its potential use in the treatment of other diseases.
Synthesis Methods
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide can be synthesized using a variety of methods, including a multistep synthesis starting from commercially available starting materials. One such method involves the condensation of 2-acetylpyridine with cyclopropylamine, followed by a series of chemical reactions to yield the final product.
Scientific Research Applications
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide selectively targets cancer cells that are dependent on RNA polymerase I-mediated transcription for their survival. This makes it a promising candidate for the treatment of various types of cancer, including breast cancer, ovarian cancer, and multiple myeloma.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-5-4-6-12(14-9)13(16)15(3)10(2)11-7-8-11/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDRECWQBRKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


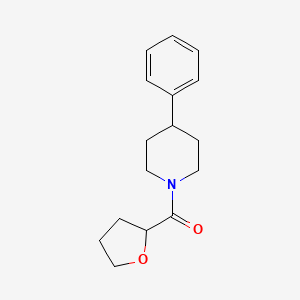
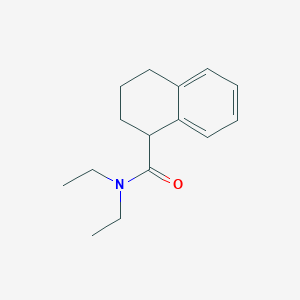

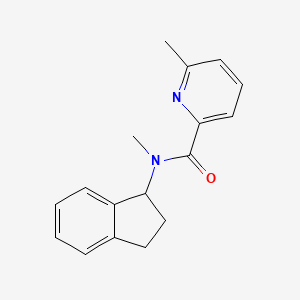
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
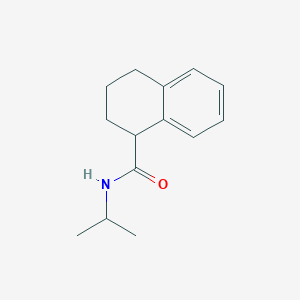
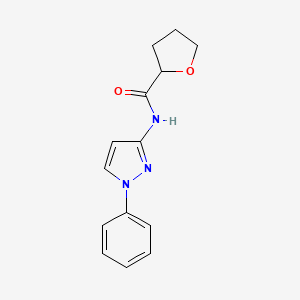
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)

